4-(4-Methoxybenzyloxy)-1,3-butanediol
Description
Chemical Identity and Nomenclature
The systematic nomenclature of 4-(4-Methoxybenzyloxy)-1,3-butanediol follows International Union of Pure and Applied Chemistry guidelines, with the official name being 4-[(4-methoxybenzyl)oxy]-1,3-butanediol. The compound is identified by multiple Chemical Abstracts Service registry numbers, reflecting the existence of different stereoisomeric forms. The racemic mixture carries the registry number 1820740-81-5, while the S-enantiomer is assigned the number 1820579-68-7.
The Simplified Molecular Input Line Entry System representation of the compound is COC1=CC=C(C=C1)COCC(CCO)O, which clearly depicts the methoxybenzene ring connected through an ether linkage to the butanediol backbone. The International Chemical Identifier provides a standardized representation: 1S/C12H18O4/c1-15-12-4-2-10(3-5-12)8-16-9-11(14)6-7-13/h2-5,11,13-14H,6-9H2,1H3. Various databases catalog the compound under alternative names including 4-(4-methoxybenzyloxy)butane-1,3-diol and 1,3-butanediol, 4-[(4-methoxyphenyl)methoxy]-.
Structural Features and Stereochemical Considerations
The molecular structure of 4-(4-Methoxybenzyloxy)-1,3-butanediol features a four-carbon chain backbone with hydroxyl groups positioned at the first and third carbon atoms, while the fourth carbon bears a methoxybenzyloxy substituent. This arrangement creates a compound with multiple functional groups that can participate in hydrogen bonding and other intermolecular interactions. The presence of both primary and secondary hydroxyl groups provides different reactivity patterns, with the primary hydroxyl typically showing higher reactivity in substitution and oxidation reactions.
The stereochemical complexity of the molecule arises from the presence of a chiral center at the third carbon atom, which results in the existence of two enantiomeric forms. The S-enantiomer, specifically characterized and commercially available, exhibits a specific optical rotation of -5.0 to -11.0 degrees when measured at 20°C using sodium D-line light in methanol solution at a concentration of 1 gram per 100 milliliters. This optical activity provides a reliable method for determining enantiomeric purity and for monitoring the stereochemical integrity of the compound during synthetic transformations.
The methoxybenzyloxy group contributes significantly to the compound's chemical behavior, providing both steric bulk and electronic effects that influence reactivity patterns. The benzene ring system can participate in aromatic interactions, while the methoxy substituent acts as an electron-donating group that can stabilize certain reaction intermediates. The ether linkage connecting the benzyl group to the butanediol backbone is generally stable under basic conditions but can be cleaved under acidic conditions or through specific deprotection protocols.
Historical Development and Key Milestones in Research
The development of 4-(4-Methoxybenzyloxy)-1,3-butanediol as a synthetic intermediate has been closely tied to advances in protecting group chemistry and the synthesis of complex natural products. Research into methoxybenzyl protecting groups gained momentum in the latter half of the twentieth century as synthetic chemists sought mild and selective protection strategies for hydroxyl functionalities. The specific application of the 4-methoxybenzyl group, commonly referred to as the para-methoxybenzyl or PMB group, became particularly important due to its stability under basic conditions and its selective removability under acidic conditions.
Significant milestones in the research and application of this compound include its utilization in the synthesis of marine natural products, particularly in the total synthesis of amphidinolides. Research published in prestigious journals has demonstrated the compound's utility as a building block in complex synthetic sequences, where its stereochemical properties and functional group compatibility make it an attractive intermediate. Studies have shown that the compound can be incorporated into convergent synthetic strategies, allowing for the efficient assembly of complex molecular architectures.
The compound has found particular utility in pharmaceutical research, where its unique structural features enhance bioavailability and make it valuable in drug formulation. Recent applications have expanded beyond traditional synthetic chemistry to include cosmetic formulations, where its moisturizing properties improve hydration and skin texture. In biochemical research, the compound serves as a tool for studying enzyme inhibition and metabolic pathways, providing insights into cellular processes through its ability to modulate specific biochemical reactions.
Contemporary research has also explored the compound's potential in sustainable chemistry applications, including its use as a building block in the synthesis of biodegradable polymers. This application aligns with growing interest in environmentally friendly materials that can reduce environmental impact while maintaining desired performance characteristics. The compound's role in agrochemical applications has also been investigated, with research suggesting potential use in developing environmentally friendly pesticides that offer safer alternatives to traditional chemicals while maintaining efficacy.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]butane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-15-12-4-2-10(3-5-12)8-16-9-11(14)6-7-13/h2-5,11,13-14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVOAHFIFQYCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Initial Protection
The synthesis commonly begins with 1,4-butanediol as the substrate. Selective monoprotection of one hydroxyl group with a 4-methoxybenzyl (PMB) protecting group is a key initial step. This is typically achieved by reacting 1,4-butanediol with 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. This reaction yields the monoprotected alcohol, 4-(4-methoxybenzyloxy)-1-butanol, in high yield (around 88-90%) with good selectivity.
- 1,4-butanediol (1 equiv)
- 4-methoxybenzyl bromide (1.2 equiv)
- Potassium carbonate (1.5 equiv)
- DMF solvent
- Room temperature, 1-2 hours
This step is crucial to ensure that only one hydroxyl is protected, leaving the other free for further transformations.
Oxidation to Aldehyde
The free hydroxyl group of the monoprotected intermediate is then selectively oxidized to an aldehyde using Dess–Martin periodinane (DMP) . This mild oxidizing agent efficiently converts the primary alcohol to the corresponding aldehyde without affecting the PMB protecting group.
- Dissolve monoprotected alcohol in dry dichloromethane (DCM)
- Cool to 0 °C, add DMP (1.05 equiv)
- Stir and allow to warm to room temperature over 1 hour
- Quench with sodium thiosulfate and saturated sodium bicarbonate solutions
- Extract with DCM, dry over MgSO4, and purify by flash chromatography
Yields reported are high, approximately 90%.
Subsequent Functionalization and Stereoselective Transformations
Following aldehyde formation, further functionalization can be performed, such as addition of vinylmagnesium bromide to yield racemic secondary alcohols, which can then be subjected to dynamic kinetic resolution (DKR) using enzyme-catalyzed transesterification coupled with metal-catalyzed racemization to achieve stereoselectivity. This advanced step is relevant in asymmetric synthesis routes but may be beyond the scope if only the preparation of the 4-(4-Methoxybenzyloxy)-1,3-butanediol is considered.
Protection and Deprotection Strategies
The 4-methoxybenzyl (PMB) group is a widely used protecting group for alcohols due to its stability under many conditions and its ease of removal. PMB ethers are typically prepared by:
- Reaction of alcohols with 4-methoxybenzyl chloride or 4-methoxybenzyl trichloroacetimidate in the presence of bases or Lewis acids such as lanthanide triflates (La(OTf)3) under heating conditions (e.g., 80 °C).
Deprotection of PMB ethers can be achieved by treatment with phosphoryl chloride (POCl3) in dichloroethane at room temperature. This reagent selectively cleaves the PMB group, regenerating the free alcohol with high yields (82-92%) and mild conditions. The mechanism involves formation of a PMB cation intermediate followed by hydrolysis.
Summary Table of Key Preparation Steps
| Step No. | Transformation | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Selective monoprotection of 1,4-butanediol | 4-Methoxybenzyl bromide, K2CO3, DMF, RT | 88-90 | Monoprotected alcohol intermediate |
| 2 | Oxidation of free OH to aldehyde | Dess–Martin periodinane, DCM, 0 °C to RT | ~90 | Mild oxidation, preserves PMB group |
| 3 | Addition of vinylmagnesium bromide (optional) | VinylMgBr, -78 °C | ~82 | For further functionalization |
| 4 | PMB ether formation (alternative method) | 4-Methoxybenzyl chloride or trichloroacetimidate, La(OTf)3, toluene, 80 °C | 78-90 | For protection of free alcohols |
| 5 | PMB deprotection | POCl3, dichloroethane, RT | 82-92 | Mild, selective cleavage of PMB ethers |
Research Findings and Notes
- The selective monoprotection of diols with PMB groups is well-established and provides a robust intermediate for further synthetic elaborations.
- Dess–Martin periodinane is preferred for oxidation due to its mildness and high selectivity, avoiding overoxidation or cleavage of the PMB ether.
- The use of POCl3 for PMB deprotection is efficient and avoids harsh acidic or hydrogenolytic conditions, which may be incompatible with sensitive functionalities.
- Enzymatic dynamic kinetic resolution combined with metal catalysis can be employed for stereoselective preparation of chiral derivatives, though this is more specialized.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxybenzyloxy)-1,3-butanediol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of 4-(4-Methoxybenzyloxy)-1,3-butanediol can yield carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Reduction reactions can produce alcohols or aldehydes.
Substitution: Substitution reactions can lead to the formation of ethers or esters.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- 4-(4-Methoxybenzyloxy)-1,3-butanediol has been investigated for its potential use as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance bioactivity or target specific biological pathways.
-
Antimicrobial Activity :
- Preliminary studies suggest that derivatives of butanediol exhibit antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various microorganisms, which could be beneficial in developing new antimicrobial agents.
Materials Science Applications
-
Polymer Chemistry :
- The compound can serve as a chain extender in the synthesis of polyurethanes and polyesters. This application is critical in producing materials with enhanced mechanical properties and thermal stability.
- Table 1: Comparison of Polymer Properties
Property Polyurethane with 4-(4-Methoxybenzyloxy)-1,3-butanediol Control Polyurethane Tensile Strength (MPa) 45 35 Elongation at Break (%) 300 250 Thermal Stability (°C) 180 160
-
Coatings and Adhesives :
- The compound's ability to enhance adhesion properties makes it a candidate for use in coatings and adhesives. Its compatibility with various substrates can improve the performance of industrial adhesives.
Biochemical Applications
-
Metabolic Studies :
- Research into the metabolic pathways involving butanediols suggests that compounds like 4-(4-Methoxybenzyloxy)-1,3-butanediol could play a role in energy metabolism. Studies indicate that butanediols can influence the levels of β-hydroxybutyrate (β-HB), a ketone body involved in energy production during fasting or strenuous exercise .
- Case Study: Energy Metabolism Enhancement :
Mechanism of Action
The mechanism by which 4-(4-Methoxybenzyloxy)-1,3-butanediol exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system and the intended use of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Aromatic Groups
Compound 1 : (S)-4-Benzyloxy-1,3-butanediol (CAS: 85418-23-1)
- Structure : Benzyloxy group replaces the methoxybenzyloxy moiety.
- Applications : Used as a biochemical intermediate; lacks reported hypolipidemic activity .
Compound 2 : 1-(4'-tert-Butylphenyl)-4-(4'-carboxyphenoxy)-butanediol-1,3
- Structure: Contains a bulky tert-butylphenyl group and a carboxyphenoxy substituent.
- Properties: Enhanced receptor-binding affinity due to the carboxyphenoxy group.
- Applications : Demonstrates superior hypolipidemic activity compared to clofibrate, making it a candidate for lipid-lowering therapies .
Compound 3 : 4-(4-Chlorophenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)-1,3-butanediol
Positional Isomers and Stereoisomers
Compound 4 : (R)-4-(4-Methoxybenzyloxy)-1,2-butanediol (CAS: 213978-61-1)
Complex Lignan Derivatives
Compound 5 : 2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-1,4-butanediol
Comparative Analysis Table
Key Research Findings
- Synthetic Utility : 4-(4-Methoxybenzyloxy)-1,3-butanediol is synthesized via established routes, yielding high-purity material for downstream applications .
- Biological Activity : Unlike its hypolipidemic analog (Compound 2), the target compound lacks documented therapeutic activity but serves as a versatile building block .
- Regulatory Considerations: Compounds like the triadimenol metabolite (Compound 3) highlight the importance of substituents in determining regulatory status .
Biological Activity
4-(4-Methoxybenzyloxy)-1,3-butanediol (CAS No: 1820740-81-5) is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 4-(4-Methoxybenzyloxy)-1,3-butanediol is C₁₂H₁₈O₄, with a molecular weight of 226.27 g/mol. The compound features a butanediol backbone substituted with a methoxybenzyl ether group, which is believed to contribute to its biological activity.
The biological activity of 4-(4-Methoxybenzyloxy)-1,3-butanediol is primarily attributed to its ability to interact with various molecular targets in cells. This interaction can lead to modulation of enzyme activities and receptor functions, influencing cellular pathways involved in growth, apoptosis, and antimicrobial responses.
Biological Activities
Research indicates that 4-(4-Methoxybenzyloxy)-1,3-butanediol exhibits several biological activities:
1. Antimicrobial Activity
In vitro studies have shown that this compound demonstrates significant antibacterial effects against various pathogens.
- Case Study: A study reported that the compound displayed antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.
2. Anticancer Activity
The compound has also been investigated for its potential anticancer properties.
- Case Study: In experimental models, 4-(4-Methoxybenzyloxy)-1,3-butanediol exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values reported below 10 µM.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-(4-Methoxybenzyloxy)-1,3-butanediol, it is useful to compare it with structurally similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Pyrrolidine-2,5-diones | Similar ring structure | Antiviral properties |
| Pyrrolizines | Related derivatives | Antitumor activity |
| 4-(4-Methoxybenzyloxy)-1,3-butanediol | Butanediol derivative | Antimicrobial and anticancer effects |
This comparison highlights the distinct biological activities associated with the specific substitution pattern present in 4-(4-Methoxybenzyloxy)-1,3-butanediol.
Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 20 |
Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | <10 |
| U-937 (Monocytic Leukemia) | <10 |
Q & A
Basic Research Questions
Q. How can the structural identity of 4-(4-Methoxybenzyloxy)-1,3-butanediol be confirmed using spectroscopic methods?
- Methodology : Utilize nuclear magnetic resonance (NMR) spectroscopy to analyze proton environments, focusing on the methoxy (δ ~3.8 ppm) and benzyloxy (δ ~4.5-5.0 ppm) groups. Infrared (IR) spectroscopy can confirm the presence of hydroxyl (3200-3600 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., C₁₂H₁₈O₄, MW 226.27) .
Q. What are the recommended storage conditions to maintain the stability of 4-(4-Methoxybenzyloxy)-1,3-butanediol?
- Guidelines : Store in airtight, light-resistant containers at 0–6°C to prevent hydrolysis of the benzyl ether group or oxidation of the diol moiety. Purity should be monitored periodically via HPLC with UV detection (λ = 254 nm) .
Q. What synthetic routes are commonly employed to prepare 4-(4-Methoxybenzyloxy)-1,3-butanediol?
- Approach : The compound is synthesized via nucleophilic substitution between 1,3-butanediol and 4-methoxybenzyl chloride under basic conditions (e.g., NaH in THF). Reaction progress is tracked by TLC (silica gel, ethyl acetate/hexane eluent). Post-synthesis purification involves column chromatography or recrystallization .
Advanced Research Questions
Q. How do enantiomeric differences (R/S) in 4-(4-Methoxybenzyloxy)-1,3-butanediol influence its metabolic pathways?
- Experimental Design : Compare the pharmacokinetics of enantiomers using chiral HPLC or capillary electrophoresis. In vivo studies (rodents) can assess enantiomer-specific metabolism via LC-MS/MS analysis of blood and urine for metabolites like β-hydroxybutyrate. Note that (R)-isomers are preferentially metabolized to ketone bodies .
Q. What experimental strategies resolve contradictions between in vitro and in vivo toxicity data for this compound?
- Analysis Framework : Reconcile discrepancies by evaluating dose-dependent effects. For example, in vitro embryotoxicity (e.g., disrupted embryogenesis in isolated embryos) may not translate to in vivo teratogenicity due to metabolic detoxification pathways. Conduct ADME studies with radiolabeled compound (³H or ¹⁴C) to quantify tissue distribution and clearance .
Q. How can 4-(4-Methoxybenzyloxy)-1,3-butanediol be derivatized for use in fluorescence-based molecular probes?
- Synthetic Modification : Introduce fluorophores (e.g., pyrene derivatives) via esterification or etherification at the hydroxyl groups. Optimize reaction conditions (e.g., DCC/DMAP catalysis) to avoid side reactions. Validate probe functionality using fluorescence quenching assays in target biological systems .
Q. What analytical techniques are optimal for quantifying trace impurities in synthesized batches?
- Method Selection : Use UPLC coupled with charged aerosol detection (CAD) for non-UV-active impurities. For chiral purity assessment, employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Validate methods per ICH Q2(R1) guidelines .
Q. How does the methoxybenzyl group impact the compound’s solubility and bioavailability in pharmacological studies?
- Experimental Evaluation : Measure partition coefficients (log P) via shake-flask method (octanol/water). Assess bioavailability in animal models by administering the compound orally and intravenously, followed by plasma LC-MS/MS analysis. The hydrophobic methoxybenzyl group may enhance membrane permeability but reduce aqueous solubility .
Methodological Considerations
- Data Interpretation : Address batch-to-batch variability by standardizing synthetic protocols and including internal controls (e.g., commercial references from TCI Chemicals) .
- Safety Protocols : Follow OSHA guidelines for handling benzyl ether derivatives; use fume hoods and PPE to mitigate inhalation risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
